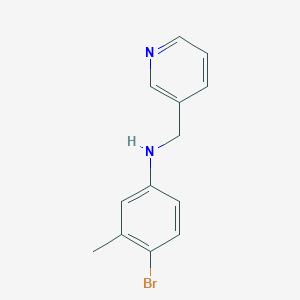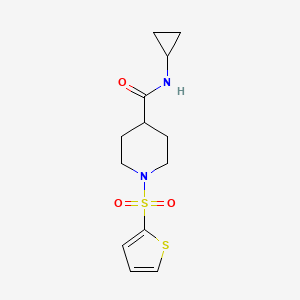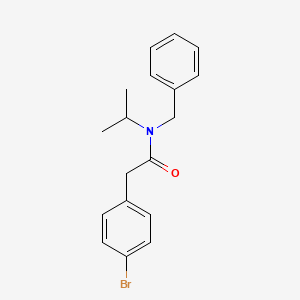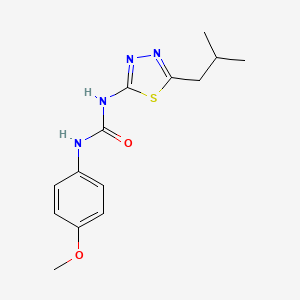
N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide, also known as MFA-AM, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various therapeutic interventions.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to inhibit the activity of various enzymes involved in these pathways, including cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), and to reduce the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has also been found to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress. In addition, N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also some limitations to using N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to elucidate its effects. In addition, its effects may vary depending on the cell type or tissue being studied, which can make it challenging to generalize findings across different systems.
Orientations Futures
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide. One potential avenue is to further elucidate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to explore its effects in different disease models, such as neurodegenerative disorders or autoimmune diseases. Additionally, there is potential for developing derivatives of N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide that have improved pharmacological properties, such as increased bioavailability or selectivity for specific targets. Overall, N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide represents a promising candidate for further research in the field of medicine, with potential applications in a range of therapeutic areas.
Méthodes De Synthèse
N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 2-methoxy-5-methylphenylamine with 5-methyl-2-furancarboxylic acid chloride in the presence of a suitable base. This reaction yields N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide as a white solid, which can be purified using standard techniques such as recrystallization.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects make it a promising candidate for various therapeutic interventions, including the treatment of cancer, inflammatory diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-N-(2-methoxy-5-methylphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-4-8-15(19-3)14(10-11)17-16(18)9-7-13-6-5-12(2)20-13/h4-10H,1-3H3,(H,17,18)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVOONXYHBZHOU-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(acetylamino)phenyl]-4-chlorobenzamide](/img/structure/B5843243.png)

![methyl (5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5843255.png)
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5843264.png)
![3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]benzaldehyde (4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5843288.png)
![3,5,5-trimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5843292.png)


![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzoyl)piperazine](/img/structure/B5843312.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5843352.png)
